1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone
Description
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a synthetic organic compound featuring a phenylacetophenone core substituted with a methoxy group at position 3 and a 2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy chain at position 4. The compound’s structure integrates a 1,2,4-triazole heterocycle, known for its pharmacological versatility in antifungal, antimicrobial, and CNS-targeting agents .
Key physicochemical properties inferred from analogs include:
- Molecular weight: ~398–426 g/mol (based on structurally related compounds) .
- Solubility: Likely low water solubility due to hydrophobic aryl and triazole moieties, with improved solubility in organic solvents like ethanol or acetonitrile .
- Synthesis: Analogous compounds are synthesized via nucleophilic substitution or condensation reactions, often involving α-halogenated ketones and heterocyclic precursors .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(18)11-3-4-13(14(5-11)20-2)21-7-12(19)6-17-9-15-8-16-17/h3-5,8-9,12,19H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQZCCPAFDDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC=N2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Propoxy Group: The triazole ring is then reacted with an epoxide to introduce the propoxy group.
Methoxylation: The phenyl ring is methoxylated using a methoxy reagent such as dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the triazole-containing intermediate with a hydroxyphenyl ethanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its effects on various biological targets, particularly in the following areas:
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit antifungal properties. The triazole moiety in this compound suggests potential efficacy against fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Studies have shown that similar compounds can effectively treat conditions like candidiasis and aspergillosis .
Anticancer Properties
The compound has been investigated for its anticancer potential. Triazole derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is attributed to their interaction with specific enzymes involved in cancer metabolism and cell cycle regulation . For instance, studies have shown that compounds with similar structures can inhibit the growth of breast and prostate cancer cells.
Neuroprotective Effects
There is emerging evidence suggesting that triazole-containing compounds may possess neuroprotective properties. These compounds are believed to modulate neuroinflammatory pathways and provide protection against oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies highlight the practical applications of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone:
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that those with similar structural motifs to this compound showed significant antifungal activity against Candida species. The results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies using breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis through the activation of caspases. This aligns with findings from other triazole derivatives that target specific signaling pathways involved in tumor growth .
Case Study 3: Neuroprotection in Animal Models
Animal studies investigating the neuroprotective effects of similar triazole compounds showed promising results in reducing cognitive decline associated with neurodegenerative diseases. The administration of these compounds resulted in decreased markers of oxidative stress and inflammation in brain tissues .
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the compound can interact with receptors and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, emphasizing pharmacological activity, structural variations, and physicochemical properties.
Structural and Functional Analogues
Key Observations
Impact of Heterocycles :
- The 1,2,4-triazole group (as in the target compound) is associated with antifungal activity via cytochrome P450 inhibition, as seen in fluconazole analogs . In contrast, iloperidone’s benzisoxazole-piperidine moiety confers antipsychotic effects through dopamine/serotonin receptor antagonism .
- Replacement of triazole with piperazine (e.g., ) shifts activity toward adrenergic or serotonergic modulation, useful in antihypertensives or antipsychotics .
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine in iloperidone) enhance blood-brain barrier penetration, critical for CNS drugs .
- Hydrophilic groups (e.g., hydroxyl in the target compound) may reduce metabolic stability but improve solubility .
Synthetic Challenges: Iloperidone’s synthesis involves N-oxidation and crystallization steps to achieve >98% purity .
Pharmacological Data (Selected Compounds)
Biological Activity
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a compound of interest due to its potential biological activities. This compound features a triazole moiety, which has been associated with various pharmacological properties including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H17N3O3
- Molecular Weight : 259.30 g/mol
The biological activity of compounds containing the triazole ring is primarily attributed to their ability to interact with various biological targets:
- Glycine Transporter Inhibition : Research indicates that triazole derivatives can inhibit the glycine transporter GlyT1, which is implicated in the treatment of schizophrenia and cognitive disorders. For instance, compounds similar to this compound have demonstrated significant inhibition of GlyT1 with low IC50 values (e.g., 1.8 nM for some derivatives) .
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial properties. For example:
- Antifungal and Antibacterial Activity : Compounds similar to this triazole derivative have been tested against various microbial strains. In vitro studies demonstrated that certain triazoles exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored in several studies:
- Cell Proliferation Inhibition : Studies have shown that triazole derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Studies and Experimental Findings
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Propoxy Chain Formation : React 4-hydroxy-3-methoxyacetophenone with epichlorohydrin under basic conditions (e.g., K₂CO₃) to introduce the 2-hydroxypropoxy group .
Triazole Incorporation : Substitute the terminal hydroxyl group with 1,2,4-triazole using nucleophilic substitution. This step may require refluxing in ethanol with glacial acetic acid as a catalyst (see analogous methods in ).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Optimization Tips :
- Monitor reaction progress via TLC.
- Adjust molar ratios (e.g., 1:1.2 for triazole:intermediate) to minimize unreacted starting material .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How does molecular conformation impact biological activity, and what computational methods validate this?
Methodological Answer:
- Conformational Analysis :
- Computational Validation :
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Variability in Assay Conditions :
- Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines. For example, discrepancies in antifungal activity against Candida albicans may stem from differences in inoculum size (1×10⁵ vs. 1×10⁶ CFU/mL) .
- Structural Analogues :
Basic: What safety protocols are critical during handling and disposal?
Methodological Answer:
- Handling :
- Disposal :
Advanced: How can reaction mechanisms for triazole substitution be validated experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
